

# Technical Support Center: Overcoming Imipenem Resistance in Laboratory Bacterial Strains

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Imipenem**

Cat. No.: **B608078**

[Get Quote](#)

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming **Imipenem** resistance in laboratory bacterial strains.

## Troubleshooting Guides

This section offers step-by-step solutions for common experimental challenges encountered when working with **Imipenem**-resistant bacteria.

**Issue 1: High Minimum Inhibitory Concentrations (MICs) of **Imipenem** Observed in a Previously Susceptible Strain.**

Possible Cause 1: Emergence of Beta-Lactamase Activity.

- Step 1: Phenotypic Detection of Carbapenemase Production.
  - Perform a Modified Hodge Test (MHT) or a Carba NP test to screen for carbapenemase activity. A positive result indicates the presence of carbapenem-hydrolyzing enzymes.[1]
- Step 2: Inhibition of Beta-Lactamase Activity.
  - Incorporate a beta-lactamase inhibitor, such as Relebactam, in your MIC assay.[2][3][4] A significant reduction in the **Imipenem** MIC in the presence of the inhibitor suggests that

beta-lactamase production is a primary resistance mechanism.[2][3] For instance, Relebactam has been shown to restore **Imipenem** susceptibility in a significant percentage of resistant *P. aeruginosa* and *Enterobacteriales* isolates.[2]

- Step 3: Molecular Identification of Beta-Lactamase Genes.

- Use PCR to screen for common carbapenemase genes (e.g., blaKPC, blaNDM, blaVIM, blaIMP, blaOXA-48).[1]

Possible Cause 2: Reduced Outer Membrane Permeability.

- Step 1: Sequence Analysis of Porin Genes.

- Sequence the major outer membrane porin genes, such as oprD in *Pseudomonas aeruginosa* or ompC and ompF in *Enterobacteriaceae*, to identify mutations, insertions, or deletions that could lead to non-functional proteins.[5][6][7][8]

- Step 2: Gene Expression Analysis.

- Quantify the expression levels of porin genes using quantitative real-time PCR (qRT-PCR). Downregulation of these genes is a common mechanism of **Imipenem** resistance.[5][7]

Possible Cause 3: Overexpression of Efflux Pumps.

- Step 1: Phenotypic Efflux Pump Activity Assay.

- Determine the **Imipenem** MIC in the presence and absence of an efflux pump inhibitor (EPI) such as Phenylalanine-Arginine Beta-Naphthylamide (PAβN) or Carbonyl Cyanide m-Chlorophenylhydrazone (CCCP).[9][10][11][12] A four-fold or greater reduction in MIC in the presence of an EPI suggests efflux pump involvement.[10]

- Step 2: Gene Expression Analysis of Efflux Pump Genes.

- Use qRT-PCR to measure the expression levels of known resistance-nodulation-division (RND) family efflux pump genes (e.g., mexB, mexD, mexE, mexY in *P. aeruginosa*; acrB in *E. coli*).[7][11] Upregulation of these genes is associated with increased antibiotic efflux.

Issue 2: Inconsistent Results in **Imipenem** Susceptibility Testing.

Possible Cause 1: Heteroresistance.

- Step 1: Population Analysis Profile (PAP).
  - Perform a PAP to detect subpopulations with higher resistance levels. This involves plating a high-density inoculum on agar plates with varying concentrations of **Imipenem**.[\[7\]](#)
- Step 2: Subpopulation Characterization.
  - Isolate colonies growing at higher **Imipenem** concentrations and determine their MICs to confirm the presence of a resistant subpopulation.

Possible Cause 2: Instability of **Imipenem** in Testing Media.

- Step 1: Verify Media and Reagent Quality.
  - Ensure that the **Imipenem** stock solution is freshly prepared and that the testing medium (e.g., Mueller-Hinton broth) is of high quality. **Imipenem** can lose potency in some microdilution trays.[\[13\]](#)
- Step 2: Use of Quality Control Strains.
  - Always include appropriate quality control strains with known **Imipenem** MICs in your assays to validate the experimental setup.

## Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of **Imipenem** resistance in Gram-negative bacteria?

A1: The three main mechanisms of **Imipenem** resistance are:

- Enzymatic Degradation: Production of beta-lactamase enzymes, particularly carbapenemases (e.g., KPC, NDM, VIM, IMP, OXA-types), that hydrolyze and inactivate **Imipenem**.[\[1\]](#)[\[14\]](#)
- Reduced Outer Membrane Permeability: Mutations or decreased expression of outer membrane porins, such as OprD in *P. aeruginosa* and OmpC/OmpF in Enterobacteriaceae, which restrict the entry of **Imipenem** into the bacterial cell.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[15\]](#)

- Active Efflux: Overexpression of multidrug efflux pumps, which actively transport **Imipenem** out of the cell before it can reach its target penicillin-binding proteins.[7][9][16]

Q2: How can combination therapy be used to overcome **Imipenem** resistance?

A2: Combination therapy is a key strategy to restore **Imipenem** activity. Common approaches include:

- **Imipenem** + Beta-Lactamase Inhibitor: Co-administration with a beta-lactamase inhibitor like Relebactam can protect **Imipenem** from degradation by certain classes of beta-lactamases (Ambler Class A and C).[2][3][17]
- **Imipenem** + Efflux Pump Inhibitor: Using an EPI can increase the intracellular concentration of **Imipenem**, making the bacteria more susceptible.[9][10]
- **Imipenem** + Another Antibiotic: Combining **Imipenem** with antibiotics that have different mechanisms of action, such as Fosfomycin, Colistin, or Aminoglycosides, can result in synergistic killing and may help prevent the emergence of further resistance.[18][19][20]

Q3: What is the role of Relebactam in overcoming **Imipenem** resistance?

A3: Relebactam is a diazabicyclooctane non-β-lactam β-lactamase inhibitor.[17] It effectively inhibits Ambler Class A (like KPC) and Class C cephalosporinases.[2][3] By binding to and inactivating these enzymes, Relebactam prevents the hydrolysis of **Imipenem**, thereby restoring its antibacterial activity against many resistant strains of *P. aeruginosa* and *Enterobacteriales*.[2][3][4]

Q4: Can mutations in porin channels alone confer high-level resistance to **Imipenem**?

A4: While mutations or loss of porin channels, particularly OprD in *P. aeruginosa*, are a major contributor to **Imipenem** resistance, high-level resistance often results from a combination of mechanisms.[7][8] For instance, reduced permeability due to porin loss combined with the expression of an AmpC β-lactamase or an up-regulated efflux pump can lead to clinically significant resistance.[7][21]

Q5: Are there alternative therapeutic strategies beyond combination therapies?

A5: Yes, research is ongoing into novel approaches. One example is the use of enzymes that can re-sensitize bacteria to antibiotics. For instance, the recombinant Esterase B has been shown to increase susceptibility to carbapenems in *P. aeruginosa* and some *Enterobacteriaceae*.[\[22\]](#) Other strategies focus on developing new classes of antibiotics that are not affected by existing resistance mechanisms.[\[23\]](#)[\[24\]](#)

## Data Presentation

Table 1: Efficacy of Relebactam in Restoring **Imipenem** Susceptibility

| Bacterial Group      | Total Isolates | Imipenem-Nonsusceptible (%) | Restoration of Susceptibility with Relebactam (%) | Reference           |
|----------------------|----------------|-----------------------------|---------------------------------------------------|---------------------|
| <i>P. aeruginosa</i> | 23,073         | 36.2                        | 64.1                                              | <a href="#">[2]</a> |
| Enterobacterales     | 91,769         | 8.2                         | 49.4                                              | <a href="#">[2]</a> |

Table 2: Impact of Efflux Pump Inhibitors (EPIs) on **Imipenem** MICs

| Bacterial Species    | Efflux Pump Inhibitor | Observation                                                        | Reference            |
|----------------------|-----------------------|--------------------------------------------------------------------|----------------------|
| <i>P. aeruginosa</i> | PAβN                  | Restored Imipenem-Relebactam susceptibility in a resistant strain. | <a href="#">[12]</a> |
| <i>K. pneumoniae</i> | CCCP                  | 2- to 4-fold reduction in carbapenem MICs in some isolates.        | <a href="#">[10]</a> |
| <i>E. coli</i>       | CCCP                  | ≥5 mm increase in zone of inhibition for meropenem.                | <a href="#">[11]</a> |

Table 3: Synergy of **Imipenem** with Other Antimicrobials

| Bacterial Species   | Combination                      | Synergy Observed                   | Reference |
|---------------------|----------------------------------|------------------------------------|-----------|
| P. aeruginosa       | Imipenem/Relebactam + Fosfomycin | Lowered MICs against MDR strains.  | [18]      |
| P. aeruginosa       | Imipenem/Relebactam + Colistin   | Synergistic interactions observed. | [20]      |
| P. aeruginosa       | Imipenem/Relebactam + Amikacin   | Synergistic interactions observed. | [20]      |
| P. aeruginosa (XDR) | Ceftazidime/Avibactam + Imipenem | Significant reduction in MICs.     | [25]      |

## Experimental Protocols

### Protocol 1: Checkerboard Synergy Assay

This protocol is used to assess the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents.

- Determine Individual MICs: Before performing the synergy test, determine the MIC of each antibiotic individually for the test organism using standard broth microdilution methods.[26]
- Prepare Antibiotic Dilutions: In a 96-well microtiter plate, prepare serial two-fold dilutions of Antibiotic A along the x-axis and serial two-fold dilutions of Antibiotic B along the y-axis. Concentrations typically range from 0.125 to 8 times the MIC of each drug.[26]
- Inoculate the Plate: Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10<sup>5</sup> CFU/mL). Include wells with no antibiotics as a positive growth control and uninoculated wells as a negative control.
- Incubate: Incubate the plate at 35-37°C for 18-24 hours.
- Read Results: After incubation, determine the MIC of each antibiotic in the combination (the lowest concentration that inhibits visible growth).

- Calculate the Fractional Inhibitory Concentration (FIC) Index:
  - $FICA = (\text{MIC of drug A in combination}) / (\text{MIC of drug A alone})$
  - $FICB = (\text{MIC of drug B in combination}) / (\text{MIC of drug B alone})$
  - $FIC \text{ Index (FICI)} = FICA + FICB$
- Interpret the FICI:
  - Synergy:  $FICI \leq 0.5$
  - Additivity/Indifference:  $0.5 < FICI \leq 4.0$
  - Antagonism:  $FICI > 4.0$

#### Protocol 2: Phenotypic Detection of Efflux Pump Activity

This method uses an efflux pump inhibitor to determine the contribution of efflux pumps to resistance.

- Prepare Agar Plates: Prepare Mueller-Hinton agar plates. For the test plates, supplement the molten agar with a sub-inhibitory concentration of an efflux pump inhibitor (e.g., 20  $\mu\text{g/mL}$  of CCCP).[10] Also, prepare control plates without the inhibitor.
- Determine MICs: Perform an agar dilution or place antibiotic disks/gradient strips (e.g., **Imipenem**) on both the control and the EPI-containing plates after inoculating them with the test organism.
- Incubate: Incubate the plates at 35-37°C for 18-24 hours.
- Compare Results: A significant reduction (e.g., two- to four-fold or greater) in the MIC or a significant increase in the zone of inhibition (e.g.,  $\geq 5$  mm) on the plate containing the EPI compared to the control plate indicates efflux pump activity.[10][11]

## Visualizations

[Click to download full resolution via product page](#)

Caption: Key mechanisms of **Imipenem** resistance in Gram-negative bacteria.

[Click to download full resolution via product page](#)

Caption: A logical workflow for troubleshooting **Imipenem** resistance.



[Click to download full resolution via product page](#)

Caption: Strategies for combination therapy to overcome **Imipenem** resistance.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Epidemiology and resistance mechanisms to imipenem in *Klebsiella pneumoniae*: A multicenter study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Relebactam restores susceptibility of resistant *Pseudomonas aeruginosa* and *Enterobacteriales* and enhances imipenem activity against chromosomal AmpC-producing species: analysis of global SMART 2018–2020 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Imipenem-Cilastatin-Relebactam: A Novel  $\beta$ -Lactam- $\beta$ -Lactamase Inhibitor Combination for the Treatment of Multidrug-Resistant Gram-Negative Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imipenem-Cilastatin-Relebactam: A Novel  $\beta$ -Lactam- $\beta$ -Lactamase Inhibitor Combination for the Treatment of Multidrug-Resistant Gram-Negative Infections | Semantic Scholar [semanticscholar.org]
- 5. Imipenem resistance associated with amino acid alterations of the OprD porin in *Pseudomonas aeruginosa* clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Outer Membrane Porins Contribute to Antimicrobial Resistance in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. researchgate.net [researchgate.net]
- 9. ppj.phypha.ir [ppj.phypha.ir]
- 10. jidc.org [jidc.org]
- 11. AcrAB-TolC efflux pump system plays a role in carbapenem non-susceptibility in *Escherichia coli* - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evolution of Imipenem-Relebactam Resistance Following Treatment of Multidrug-Resistant *Pseudomonas aeruginosa* Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. False resistance to imipenem with a microdilution susceptibility testing system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Novel  $\beta$ -lactamase inhibitors: a therapeutic hope against the scourge of multidrug resistance [frontiersin.org]
- 15. Adaptive and Mutational Resistance: Role of Porins and Efflux Pumps in Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. journals.asm.org [journals.asm.org]
- 18. academic.oup.com [academic.oup.com]
- 19. Frontiers | Assessment of combination therapy in BALB/c mice injected with carbapenem-resistant Enterobacteriaceae strains [frontiersin.org]
- 20. journals.asm.org [journals.asm.org]
- 21. journals.asm.org [journals.asm.org]

- 22. Re-sensitization of imipenem-resistant *Pseudomonas aeruginosa* and restoration of cephalosporins susceptibility in *Enterobacteriaceae* by recombinant Esterase B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Strategies to Overcome Antimicrobial Resistance (AMR) Making Use of Non-Essential Target Inhibitors: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Synergistic Activity of Imipenem in Combination with Ceftazidime/Avibactam or Avibactam against Non-MBL-Producing Extensively Drug-Resistant *Pseudomonas aeruginosa* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Frontiers | In vitro Synergistic Activity of Antimicrobial Combinations Against blaKPC and blaNDM-Producing *Enterobacteriales* With blaIMP or mcr Genes [frontiersin.org]
- To cite this document: BenchChem. [Technical Support Center: Overcoming Imipenem Resistance in Laboratory Bacterial Strains]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b608078#strategies-to-overcome-imipenem-resistance-in-laboratory-bacterial-strains>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

